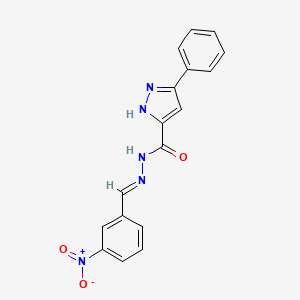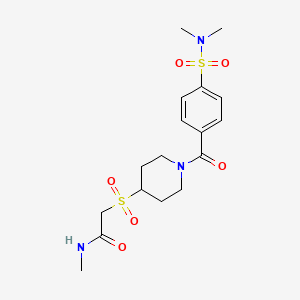
(E)-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving this compound are not found in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not found in the search results .Wissenschaftliche Forschungsanwendungen
Spectroscopic Studies and Molecular Docking
- Spectroscopic Characterization and Molecular Docking : A derivative of (E)-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide, specifically (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, was synthesized and characterized using various spectroscopic methods. This study involved single-crystal X-ray diffraction and theoretical calculations to determine the structure and stability in different media. Additionally, molecular docking studies indicated potential anti-diabetic properties of the compound (Karrouchi et al., 2021).
Synthesis and Theoretical Investigations
- Synthesis and Spectroscopic Investigations : Another relevant study involved the synthesis of new azo Schiff bases of pyrazole derivatives, which are structurally related to the compound of interest. This research included spectroscopic analysis supported by theoretical calculations using density functional theory (DFT), aiding in understanding the structural and electronic properties of these compounds (Özkınalı et al., 2018).
Anti-Diabetic Potential and Crystal Structure Analysis
- Crystal Structure and Anti-Diabetic Potential : Research on a similar compound, (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide, highlighted its synthesis, crystal structure, and anti-diabetic potential. The study involved in vitro evaluations against α-glucosidase and α-amylase enzymes, with molecular docking studies supporting its efficacy as an α-glucosidase inhibitor (Karrouchi et al., 2021).
Antibacterial Activity Studies
- Antibacterial Activity : A study on carbohydrazone derivatives, including pyrazole-based compounds, reported their synthesis and evaluation for antibacterial activity. The compounds showed varying levels of effectiveness against different bacterial strains, indicating their potential in antimicrobial applications (Nasareb et al., 2016).
Fluorescence Sensing and Cancer Cell Inhibition
- Fluorescence Probing and Cancer Research : Pyrazole derivatives have been utilized in the development of fluorescence probes for detecting metal ions. Additionally, some derivatives have shown efficacy in inhibiting the growth of cancer cells, such as lung cancer A549 cells (Wei et al., 2022); (Zheng et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-17(16-10-15(19-20-16)13-6-2-1-3-7-13)21-18-11-12-5-4-8-14(9-12)22(24)25/h1-11H,(H,19,20)(H,21,23)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJGVHLWRLZSO-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(3-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-(Dimethylamino)-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)but-2-enamide](/img/structure/B2574598.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride](/img/structure/B2574599.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2574601.png)

![1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B2574607.png)
![8-Methoxyspiro[2,4-dihydro-1H-naphthalene-3,2'-oxirane]](/img/structure/B2574608.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2574611.png)
![2-Hexyl-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2574612.png)

![2-Azabicyclo[2.1.1]hexane-2-sulfonyl chloride](/img/structure/B2574614.png)

![4-Chloro-2-phenyl-5-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2574616.png)